4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
CAS No.: 1185297-33-9
Cat. No.: VC3367626
Molecular Formula: C12H17BrClNO
Molecular Weight: 306.62 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride - 1185297-33-9](/images/structure/VC3367626.png)
Specification
CAS No. | 1185297-33-9 |
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Molecular Formula | C12H17BrClNO |
Molecular Weight | 306.62 g/mol |
IUPAC Name | 4-[(2-bromophenoxy)methyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
Standard InChI Key | QCCJUDSTJOYHPS-UHFFFAOYSA-N |
SMILES | C1CNCCC1COC2=CC=CC=C2Br.Cl |
Canonical SMILES | C1CNCCC1COC2=CC=CC=C2Br.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Structure
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride has a defined molecular structure that contributes to its chemical properties. The piperidine ring serves as the core structure, with the 2-bromophenoxy group attached via a methylene bridge at the 4-position. The nitrogen atom in the piperidine ring forms a salt with hydrochloric acid, creating the hydrochloride form of the compound.
The compound has a molecular formula of C₁₂H₁₇BrClNO, reflecting its composition of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms . The bromine atom at the ortho position of the phenoxy group is a key structural feature that distinguishes this compound from related piperidine derivatives.
Physical and Chemical Properties
Based on available data, the following table summarizes the key physical and chemical properties of 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride:
Property | Value | Source |
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CAS Number | 1185297-33-9 | |
Molecular Formula | C₁₂H₁₇BrClNO | |
Molecular Weight | 306.63 g/mol | |
MDL Number | MFCD09997061 | |
Physical State | Solid (presumed based on similar compounds) | - |
The presence of the bromine atom at the ortho position of the phenyl ring likely influences the electron distribution and reactivity of the molecule. The hydrochloride salt formation typically enhances water solubility compared to the free base, which is an important consideration for pharmaceutical applications.
Supplier | Product Number | Packaging | Price (USD) | Date Updated |
---|---|---|---|---|
TRC | B793130 | 5mg | $45 | 2021-12-16 |
Matrix Scientific | 023075 | 500mg | $205 | 2021-12-16 |
The significant price difference per unit weight between suppliers highlights the importance of comparative sourcing for research purposes . The availability in different package sizes accommodates various research needs, from small-scale exploratory studies to larger synthetic projects.
Structural Relationships and Related Compounds
Comparison with Structural Analogs
Several structurally related compounds appear in the search results, providing context for understanding the potential properties of 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride through comparison:
These structural variations likely impart different physicochemical properties and potential biological activities. The positioning of substituents on both the phenoxy ring and the piperidine ring appears to be a significant area of structural exploration in this class of compounds.
Structure-Property Relationships
The search results indicate that compounds with similar core structures but different substitution patterns are being systematically explored. The catalog from Huateng Pharmaceuticals lists multiple related compounds with various substituents on the phenoxy ring and different attachment points on the piperidine .
This systematic structural variation suggests ongoing research into structure-property relationships, where the position and nature of substituents are modified to potentially optimize properties such as:
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Solubility and pharmacokinetic properties
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Receptor binding affinity and selectivity
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Metabolic stability
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Chemical reactivity
Synthesis and Preparation Methods
Purification and Characterization
The preparation of high-purity 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride likely involves chromatographic purification techniques and crystallization for salt formation. Characterization would typically employ:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
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Mass spectrometry
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Elemental analysis
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Infrared spectroscopy
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Melting point determination
These analytical techniques would confirm the structure and purity of the synthesized compound.
Research Implications and Future Directions
Synthetic Methodology Development
Future research directions might include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel transformations using the compound as a starting material
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Application in diversity-oriented synthesis to create compound libraries
The commercial availability of this compound from multiple suppliers facilitates such research endeavors by providing ready access to the starting material.
The MDL number (MFCD09997061) provides a reference identifier that can be used to access additional analytical data in specialized databases .
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